Dabrafenib mesylate

Descripción general

Descripción

Dabrafenib mesilato es un medicamento anticancerígeno dirigido que se utiliza principalmente para el tratamiento de cánceres asociados con una versión mutada del gen BRAF. Actúa como un inhibidor de la enzima B-Raf, que juega un papel crucial en la regulación del crecimiento celular. Dabrafenib mesilato es particularmente eficaz en el tratamiento del melanoma, el cáncer de pulmón de células no pequeñas y el cáncer de tiroides anaplásico con la mutación BRAF V600E .

Mecanismo De Acción

Dabrafenib mesilato es un inhibidor competitivo y selectivo de la enzima BRAF al unirse a su bolsillo de ATP. Tiene una mayor afinidad por las formas mutantes de BRAF, incluidas BRAF V600E, BRAF V600K y BRAF V600D. BRAF es una proteína cinasa serina/treonina involucrada en la activación de la vía de señalización RAS-RAF-MEK-ERK, que regula la división y diferenciación celular. Al inhibir BRAF, dabrafenib mesilato interrumpe esta vía, lo que lleva a una reducción de la proliferación de células tumorales y un aumento de la apoptosis .

Análisis Bioquímico

Biochemical Properties

Dabrafenib mesylate acts as an ATP-competitive kinase inhibitor, targeting the MAPK pathway . It interacts with the BRAF V600-mutant kinase, a protein that plays a crucial role in cell growth regulation . The interaction between this compound and the BRAF V600-mutant kinase helps inhibit the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the MAPK pathway, which is involved in regulating cell growth . This inhibition helps prevent the multiplication of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression . It acts as an inhibitor of the associated enzyme B-Raf, which plays a role in the regulation of cell growth . By inhibiting this enzyme, this compound can prevent the signaling of cancer cells to multiply .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It shows a less-than-dose-proportional increase in exposure after repeat dosing above 150 mg BID . The main elimination route of this compound is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In the A2058 xenograft model, the combination therapy of this compound and an anti-HER2 antibody-drug conjugate had a significantly better antitumor effect compared with using this compound alone .

Metabolic Pathways

This compound is involved in several metabolic pathways . It is primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib . Hydroxy-dabrafenib is further oxidized via CYP3A4 to form carboxy-dabrafenib and subsequently excreted in bile and urine .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily mediated by its metabolic pathways . After being metabolized, it is excreted in bile and urine .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it interacts with its target, the BRAF V600-mutant kinase . This interaction inhibits the kinase, thereby preventing the signaling of cancer cells to multiply .

Métodos De Preparación

La síntesis de dabrafenib mesilato implica varios pasos clave:

Sulfamidación: Comenzando con 3-(3-amino-2-fluorofenil)-3-oxa-propionato, se realiza la sulfamidación.

Halogenación: El intermedio se somete a halogenación.

Ciclización de tiazol: Este paso implica la formación del anillo de tiazol.

Acilación: Se realiza la acilación para introducir el grupo acilo.

Ciclización de pirimidina: El paso final implica la ciclización para formar el anillo de pirimidina

Para la producción industrial, el proceso incluye:

Suspensión y recristalización: La forma cristalina de dabrafenib mesilato se suspende en agua, se agita para recristalizar y luego se separa para obtener la forma cristalina deseada.

Reacción con ácido metanosulfónico: El compuesto se hace reaccionar con ácido metanosulfónico en isopropanol para formar la sal mesilato.

Análisis De Reacciones Químicas

Dabrafenib mesilato experimenta varios tipos de reacciones químicas:

Oxidación: El metabolismo principal de dabrafenib está mediado por las enzimas citocromo P450 CYP2C8 y CYP3A4, lo que lleva a la formación de hidroxi-dabrafenib.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando los átomos de flúor en el compuesto.

Los reactivos y condiciones comunes incluyen:

Agentes oxidantes: Como las enzimas citocromo P450.

Solventes: Isopropanol y agua para procesos de recristalización.

Los principales productos formados incluyen hidroxi-dabrafenib y carboxi-dabrafenib .

Aplicaciones Científicas De Investigación

Dabrafenib mesilato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los inhibidores de quinasas.

Biología: Investigado por sus efectos en las vías de señalización celular y la expresión génica.

Medicina: Se utiliza principalmente en el tratamiento del melanoma, el cáncer de pulmón de células no pequeñas y el cáncer de tiroides anaplásico con la mutación BRAF V600E También se está estudiando su potencial para tratar otros cánceres y afecciones con mutaciones similares

Industria: Utilizado en el desarrollo de terapias contra el cáncer dirigidas y tratamientos combinados.

Comparación Con Compuestos Similares

Dabrafenib mesilato a menudo se compara con otros inhibidores de BRAF, como:

Vemurafenib: Otro inhibidor de BRAF utilizado para indicaciones similares. Dabrafenib mesilato ha mostrado un perfil de efectos secundarios diferente y puede ser preferido en ciertos escenarios clínicos.

Encorafenib: Conocido por su uso en combinación con otras terapias dirigidas. .

Estas comparaciones resaltan las propiedades únicas de dabrafenib mesilato, particularmente su uso en combinación con trametinib, que ha mostrado resultados mejorados en ensayos clínicos .

Propiedades

IUPAC Name |

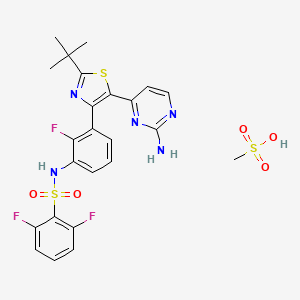

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGMKSIHIVVYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152500 | |

| Record name | Dabrafenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195768-06-9 | |

| Record name | Dabrafenib mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabrafenib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabrafenib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1195768-06-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABRAFENIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: How does Dabrafenib Mesylate interact with its target and what are the downstream effects?

A: this compound is a potent and selective inhibitor of the B-Raf enzyme, specifically targeting the V600E mutant form often found in melanoma. [] This mutation leads to constitutive activation of the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation. [] By binding to the ATP-binding site of B-Raf V600E, this compound prevents phosphorylation of downstream signaling molecules MEK and ERK, effectively blocking the MAPK pathway and inhibiting tumor growth. []

Q2: What is the structural characterization of this compound?

A: While the provided research papers don't delve into the detailed spectroscopic data, this compound is described as a mesylate salt of Dabrafenib. [] This implies that a methane sulfonic acid molecule is ionically bound to the Dabrafenib molecule. Further research into chemical databases and publications would be required for a complete spectroscopic analysis.

Q3: Can you elaborate on the dissolution and solubility properties of this compound and their impact on its efficacy?

A: Dabrafenib, the base form of this compound, is known to exhibit poor solubility in aqueous media, especially within the pH range relevant for biological absorption (pH 4-8). [] This classification as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) highlights the challenges in achieving desirable bioavailability. [] To address this limitation, researchers have explored the development of novel salts and cocrystals of Dabrafenib. [] For instance, the formation of a mesylate salt with methane sulfonic acid, resulting in this compound, aims to enhance the drug's dissolution rate and improve its overall bioavailability. []

Q4: Are there known drug-transporter interactions associated with this compound?

A: Research indicates that this compound interacts with the human organic anion transporter hOAT4, demonstrating a significant inhibitory effect on its function. [] This interaction is particularly relevant in the kidneys, where hOAT4 plays a crucial role in the elimination of various drugs. [] This inhibitory effect suggests a potential for drug-drug interactions when this compound is co-administered with other medications that are substrates of hOAT4. []

Q5: What are the known cutaneous toxic effects of this compound in comparison to other BRAF inhibitors?

A: Clinical studies have shown that this compound, similar to other BRAF inhibitors like Vemurafenib, can cause a range of cutaneous adverse effects. [] These include but are not limited to Grover disease, plantar hyperkeratosis, verrucal keratosis, and cutaneous squamous cell carcinoma. [] Interestingly, the combination therapy of this compound with the MEK inhibitor Trametinib dimethyl sulfoxide (CombiDT therapy) appears to reduce the incidence of these cutaneous toxic effects compared to this compound monotherapy. []

Q6: What is known about the resistance mechanisms associated with this compound?

A: While the provided research doesn't delve into specific resistance mechanisms for this compound, it's important to note that acquired resistance is a common challenge with targeted therapies in cancer treatment. Generally, resistance to BRAF inhibitors like this compound can arise through various mechanisms, including reactivation of the MAPK pathway through alternate routes, mutations in the BRAF gene itself, or activation of parallel signaling pathways. [] Further research is crucial to understand the specific resistance mechanisms associated with this compound and develop strategies to overcome them.

Q7: What are the implications of the BRAF mutation for the treatment of Malignant Gastrointestinal Neuroectodermal Tumors (GNETs)?

A: While GNETs are not typically associated with melanocytic markers, a unique case report described a GNET in a patient with a history of desmoplastic malignant melanoma harboring a BRAF mutation. [] Interestingly, the GNET also exhibited a BRAF mutation, suggesting a potential link between these two malignancies in this particular case. [] Furthermore, the combination therapy with this compound and Trametinib dimethyl sulfoxide demonstrated temporary effectiveness against this GNET, highlighting the potential therapeutic role of BRAF inhibitors in such cases. []

Q8: What is the significance of the formation of Phenyl amino Dabrafenib impurity during this compound preparation?

A: During the synthesis of this compound, the formation of an impurity identified as Phenyl amino Dabrafenib has been observed. [] This impurity arises from the conversion of an aromatic fluoro group to an amine during the synthetic process. [] The presence of such impurities can impact the drug's quality, safety, and efficacy. [] Therefore, rigorous quality control measures and analytical techniques are essential to identify and quantify impurities like Phenyl amino Dabrafenib and ensure the production of high-purity this compound. []

Q9: How does the combination of this compound with Trametinib dimethyl sulfoxide (CombiDT therapy) compare to this compound alone in treating metastatic melanoma?

A: CombiDT therapy, which combines this compound with the MEK inhibitor Trametinib dimethyl sulfoxide, has demonstrated superior efficacy compared to this compound monotherapy in treating metastatic melanoma. [] This combination results in a more comprehensive blockade of the MAPK pathway, leading to enhanced tumor suppression and improved survival rates in patients. [] Furthermore, CombiDT therapy appears to have a more favorable profile of cutaneous toxic effects compared to this compound alone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)